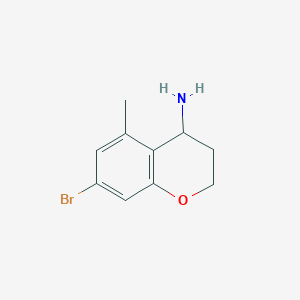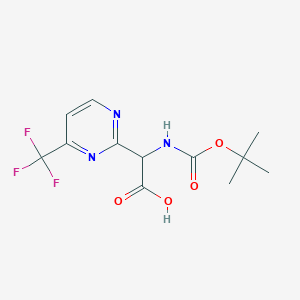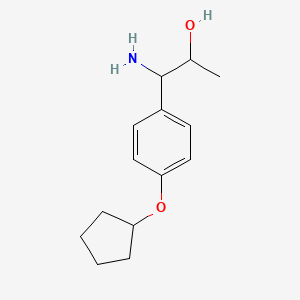![molecular formula C10H8ClF3N2 B13039120 (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)
(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with a nitrile group on a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as a halogenated aromatic compound, undergoes substitution with an amino group. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceuticals, making it a valuable component in drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs aimed at treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of agrochemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- α-(Trifluoromethyl)styrene derivatives
- 3-Amino-1,2,4-triazole derivatives
Uniqueness
Compared to similar compounds, (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile stands out due to its unique combination of functional groups. The presence of both a chloro and a trifluoromethyl group on the phenyl ring, along with an amino and nitrile group on the propanenitrile backbone, provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClF3N2 |
|---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3,8H,4,16H2/t8-/m1/s1 |
InChI Key |
WSCNXIXSXYHHBW-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)[C@@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




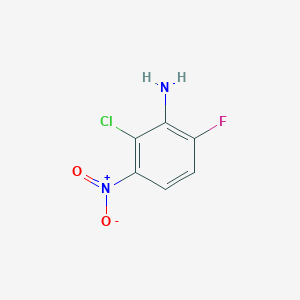

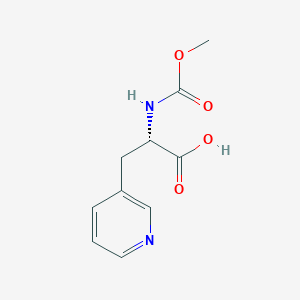
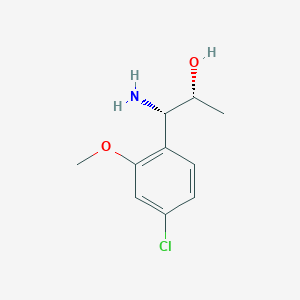
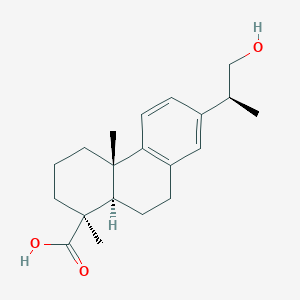

![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)

